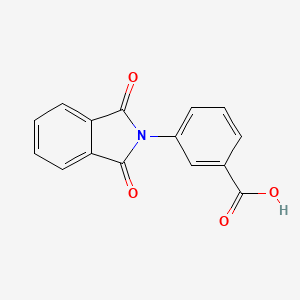

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYKYCMETOWTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356606 | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-51-7 | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Introduction

This compound, also known as 3-(1,3-dioxoisoindol-2-yl)benzoic acid, is a bifunctional organic molecule that incorporates a phthalimide moiety attached to a benzoic acid backbone. This unique architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and materials science. The phthalimide group, a well-known pharmacophore, is present in various bioactive compounds, including the infamous thalidomide, while the benzoic acid group provides a reactive handle for further chemical modification and influences the molecule's overall physicochemical properties.

Derivatives of this structural class, broadly known as N-phthaloyl amino acids and related compounds, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core chemical properties, synthesis, analytical characterization, and potential applications of this versatile compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)benzoic acid | [4] |

| Molecular Formula | C₁₅H₉NO₄ | [4][5] |

| Molecular Weight | 267.24 g/mol | [4][5] |

| CAS Number | 40101-51-7 | [4][5] |

| Melting Point | 283-284 °C | [5] |

| Boiling Point (Predicted) | 526.7 ± 52.0 °C | [5] |

| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.04 ± 0.10 | [5] |

| XLogP3 | 1.9 | [4] |

The predicted pKa of approximately 4.04 suggests that the carboxylic acid group is moderately acidic, similar to benzoic acid itself.[5] The XLogP3 value of 1.9 indicates a moderate degree of lipophilicity, a crucial factor for cell membrane permeability and overall drug-likeness.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 3-aminobenzoic acid. This reaction forms the stable five-membered imide ring.

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the N-C bond of the imide, leading back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Conventional Heating

This protocol is based on standard methods for the synthesis of N-substituted phthalimides.[6] The use of a high-boiling polar solvent like glacial acetic acid facilitates the dehydration and subsequent cyclization to form the imide ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzoic acid (1.0 eq) and phthalic anhydride (1.05 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-aminobenzoic acid).

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Precipitation: The product will precipitate as a solid. Stir the suspension for 15-20 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Drying: Dry the product in a vacuum oven at 60-70 °C.

Purification Workflow

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method.

Caption: Standard workflow for the purification by recrystallization.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following section details the expected analytical data for verifying the identity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, but several characteristic bands will confirm the structure.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Reference |

| ~3300-2500 | Carboxylic Acid (O-H) | Stretching, very broad due to hydrogen bonding | [7] |

| ~1775 | Imide (C=O) | Asymmetric stretching | [8] |

| ~1710 | Imide & Carboxylic (C=O) | Symmetric imide stretch and carboxylic acid C=O stretch (likely overlapping) | [8][9] |

| ~1600, 1470 | Aromatic (C=C) | Ring stretching vibrations | |

| ~1300 | Carboxylic Acid (C-O) | Stretching | |

| ~720 | Aromatic (C-H) | Out-of-plane bending for ortho-disubstituted ring (phthalimide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Expected Signals): The spectrum will show signals exclusively in the aromatic and downfield regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 11.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~8.3-8.5 | Multiplet | 2H | Protons on the benzoic acid ring (ortho to -COOH and N-phthalimide) |

| ~7.9-8.0 | Multiplet | 4H | Protons on the phthalimide ring |

| ~7.6-7.8 | Multiplet | 2H | Protons on the benzoic acid ring (meta to -COOH and N-phthalimide) |

¹³C NMR (Expected Signals): Key signals would confirm the presence of the carbonyl groups and the distinct aromatic rings. Predicted key signals include:

-

~167 ppm: Two signals for the imide carbonyl carbons.

-

~165 ppm: Signal for the carboxylic acid carbonyl carbon.

-

~124-138 ppm: Multiple signals corresponding to the 12 aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 267.05 (for [M]⁺) or 268.06 (for [M+H]⁺ in ESI+).

-

Key Fragmentation: The molecule can undergo characteristic fragmentation, such as the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the imide ring.

Caption: Plausible fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

-

Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Rationale: The acidic modifier in the mobile phase ensures the carboxylic acid group is protonated, leading to sharp, well-defined peaks. The gradient elution effectively separates the moderately nonpolar product from more polar starting materials or less polar byproducts.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile scaffold.

-

Carboxylic Acid Moiety: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various other chemical entities. This is a common strategy in drug development to modulate solubility, create prodrugs, or engage with specific biological targets. For instance, the synthesis of amide and benzimidazole derivatives of N-phthaloylglycine has been shown to yield compounds with potent antibacterial activity.[2][8]

-

Phthalimide Moiety: While generally stable, the imide ring can be cleaved under certain hydrolytic conditions. The phthalimide group itself is a key structural feature in many bioactive molecules and is explored for its potential in developing anticancer and antioxidant agents.[3]

-

Aromatic Rings: Both aromatic rings are subject to electrophilic aromatic substitution, although the phthalimide ring is deactivated by the two electron-withdrawing carbonyl groups.

The broader class of N-substituted phthalimides are attractive compounds for research due to their diverse biological profiles, which include potential sedative, anxiolytic, and anticonvulsant properties, building on the legacy of thalidomide.[10] The structural similarity to these compounds suggests that this compound and its derivatives could be valuable candidates for screening in various therapeutic areas, particularly in the development of novel anti-infective and anticancer drugs.[11][12]

Conclusion

This compound is a well-defined chemical entity with a rich potential for chemical modification. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, including IR, NMR, and mass spectrometry. The combination of the medicinally relevant phthalimide core with a reactive benzoic acid handle establishes this compound as a highly valuable and versatile scaffold for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

References

-

PubChem. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Available from: [Link]

-

Guedes, J. V., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. PMC - NIH. Available from: [Link]

-

Begum, S., et al. (2014). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry. Available from: [Link]

-

ResearchGate. (2016). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. Available from: [Link]

-

SpectraBase. benzoic acid, 4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]amino]- [1H NMR]. Available from: [Link]

-

PubChem. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. Available from: [Link]

-

Molbase. Compound 3-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Available from: [Link]

-

Supporting Information. General procedure A. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

-

Molbase. 3-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamido]benzoic acid. Available from: [Link]

-

ResearchGate. Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). Available from: [Link]

-

PubMed Central. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

-

MDPI. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents. Available from: [Link]

-

PubChem. (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. Available from: [Link]

-

PubChem. 2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid. Available from: [Link]

- Google Patents. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

-

SpectraBase. 3-(1',3'-Dioxo-1',3'-dihydroisoindol-2'-yl)-N-isopropylacetamide. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

Pharmaffiliates. 3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. Available from: [Link]

Sources

- 1. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 40101-51-7 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. preprints.org [preprints.org]

Structure Elucidation of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: A Multi-Modal Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and structural confirmation of novel chemical entities are cornerstones of modern drug discovery and materials science. This guide provides a comprehensive, field-proven workflow for the structure elucidation of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (C₁₅H₉NO₄), a molecule integrating a phthalimide core and a benzoic acid moiety.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods; it details the causality behind experimental choices and demonstrates how a synergistic, multi-technique approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction—creates a self-validating system for unambiguous structure confirmation. This protocol is designed for researchers who require not just data, but verified, trustworthy, and authoritative structural knowledge.

Foundational Strategy: From Molecular Formula to 3D Confirmation

The structure elucidation of an organic compound is a process of systematic investigation, where each analytical technique provides a unique piece of a larger puzzle.[2][3] Our strategy is built on a logical progression:

-

Elemental Composition & Molecular Mass: Establish the molecular formula and exact mass.

-

Functional Group Identification: Identify the key chemical functionalities present.

-

Connectivity Mapping: Assemble the atomic framework and establish proton/carbon environments.

-

Definitive 3D Structure: Obtain absolute confirmation of the molecular structure in three-dimensional space.

The combination of data from multiple techniques is essential for a comprehensive and accurate elucidation.[3][4][5]

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first step is always to confirm the molecular mass. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques to provide the exact mass, which is critical for confirming the elemental composition against the theoretical formula, C₁₅H₉NO₄.[1] Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid group, which facilitates protonation ([M+H]⁺) or deprotonation ([M-H]⁻) for detection.

Experimental Protocol: ESI-Q-TOF Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes to capture the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Analysis: Use a Quadrupole Time-of-Flight (Q-TOF) analyzer for high mass accuracy (<5 ppm).

-

MS/MS Analysis: Isolate the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.[6][7]

Data Presentation: Expected Mass Spectral Data

| Ion | Theoretical m/z | Observed m/z (Expected) | Interpretation |

| [M-H]⁻ | 266.0459 | ~266.046 | Deprotonated parent molecule (loss of carboxylic acid proton). |

| [M+H]⁺ | 268.0604 | ~268.060 | Protonated parent molecule. |

| [M-H-CO₂]⁻ | 222.0561 | ~222.056 | Loss of carbon dioxide from the deprotonated parent ion. |

| C₈H₄NO₂⁺ | 146.0242 | ~146.024 | Characteristic phthalimide fragment from cleavage of the N-aryl bond. |

| C₇H₅O₂⁺ | 121.0289 | ~121.029 | Fragment corresponding to the protonated benzoic acid moiety after cleavage. |

Theoretical m/z values are calculated for the monoisotopic masses.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3] For this molecule, the spectrum is expected to be highly characteristic, showing distinct signals for the carboxylic acid and the cyclic imide functionalities. The presence of both sets of signals in a single spectrum provides strong, self-validating evidence that both moieties are present in the structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300–2500 | Broad | O–H stretch | Carboxylic Acid[8][9][10] |

| ~3070 | Medium | Aromatic C–H stretch | Benzene rings |

| ~1775 & ~1715 | Strong | Asymmetric & Symmetric C=O stretch | Phthalimide (Imide)[11][12] |

| ~1700 | Strong | C=O stretch | Carboxylic Acid[13][14] |

| ~1600, ~1480 | Medium | C=C aromatic ring stretches | Benzene rings |

| ~1320 | Medium | C–O stretch | Carboxylic Acid[9] |

| ~1380 | Strong | C–N stretch | Imide |

Causality: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[9] The presence of two distinct, strong carbonyl peaks around 1775/1715 cm⁻¹ is highly indicative of a cyclic imide, while the third carbonyl peak around 1700 cm⁻¹, coupled with the broad O-H band, confirms the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Authoritative Grounding: While MS and IR suggest the components, NMR spectroscopy elucidates the precise atomic connectivity.[5] ¹H NMR reveals the proton environments and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. For this molecule, a high-field NMR (e.g., 500 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it will solubilize the polar compound and its acidic proton will be observable.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)

¹H NMR (500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.3 | broad s | 1H | Carboxylic Acid (-COOH ) |

| ~8.3 | s | 1H | H-2' (Benzoic acid ring) |

| ~8.1 | d | 1H | H-6' (Benzoic acid ring) |

| ~7.95 | m | 4H | H-4, H-5, H-6, H-7 (Phthalimide ring) |

| ~7.7 | t | 1H | H-5' (Benzoic acid ring) |

| ~7.6 | d | 1H | H-4' (Benzoic acid ring) |

¹³C NMR (125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | Imide Carbonyls (C =O)[11] |

| ~166.8 | Carboxylic Acid Carbonyl (C =O) |

| ~135.2 | C-5, C-6 (Phthalimide ring) |

| ~132.5 | C-1' (Benzoic acid ring) |

| ~131.8 | C-3a, C-7a (Phthalimide ring) |

| ~131.0 | C-6' (Benzoic acid ring) |

| ~130.0 | C-5' (Benzoic acid ring) |

| ~129.5 | C-2' (Benzoic acid ring) |

| ~127.0 | C-4' (Benzoic acid ring) |

| ~124.0 | C-4, C-7 (Phthalimide ring) |

Note: Specific chemical shifts and multiplicities are predictive and may vary slightly based on experimental conditions. The assignments are based on typical values for N-substituted phthalimides and substituted benzoic acids.[15][16]

Single-Crystal X-ray Diffraction: The Final Confirmation

Expertise & Experience: When all spectroscopic data point to a single, consistent structure, X-ray crystallography provides the ultimate, irrefutable proof.[17] It moves beyond connectivity to provide a precise 3D map of atomic positions, bond lengths, and bond angles. This technique is particularly valuable in drug development for understanding solid-state properties and potential receptor interactions.[18]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial model of the structure is built and then refined against the experimental data to yield the final atomic coordinates.[17]

Expected Outcome

The result is a definitive 3D structural model that will confirm:

-

The N-substitution on the phthalimide ring.

-

The meta substitution pattern on the benzoic acid ring.

-

The planarity of the phthalimide and benzoic acid rings.

-

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Conclusion: A Synergistic and Self-Validating Workflow

The structure elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the essential functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction offers unambiguous confirmation of the three-dimensional structure. This multi-modal approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for advanced research, regulatory submissions, and successful drug development programs.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Defense Technical Information Center. [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. PubChem. [Link]

-

Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. Semantic Scholar. [Link]

-

Identification of the binding modes of N-phenylphthalimides inhibiting bacterial thymidylate synthase through X-ray crystallography screening. PubMed. [Link]

-

Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. ResearchGate. [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. [Link]

-

¹H NMR spectra of N-aminophthalimides 2a, 2c and 2e and phthalazines 1,4-dione 3a and 3e. ResearchGate. [Link]

-

Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. ACS Publications. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

-

Compound 3-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Mol-Instincts. [Link]

-

The X-ray structure of N-(Acetylamino)phthalimide, an atypical triacylhydrazine. University of St Andrews. [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. ResearchGate. [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Identification of the Binding Modes of N-Phenylphthalimides Inhibiting Bacterial Thymidylate Synthase through X-Ray Crystallography Screening. ResearchGate. [Link]

-

Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. [Link]

-

Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide (3d). ResearchGate. [Link]

-

N-(2-Carboxyphenyl)Phthalimide. PubChem. [Link]

-

Phthalimide. NIST WebBook. [Link]

-

Mass spectrometry spectrum of the degradation products of compound F1. ResearchGate. [Link]

Sources

- 1. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. fiveable.me [fiveable.me]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. rsc.org [rsc.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Identification of the binding modes of N-phenylphthalimides inhibiting bacterial thymidylate synthase through X-ray crystallography screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid: Synthesis, Characterization, and Applications

Abstract: 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a bifunctional organic molecule integrating a phthalimide core and a benzoic acid moiety. This unique structure makes it a valuable scaffold and building block in medicinal chemistry and materials science. The phthalimide group offers a planar, hydrophobic region capable of diverse interactions, while the carboxylic acid provides a handle for further chemical modification and imparts acidic properties. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed protocol for its synthesis and purification, its characteristic spectroscopic signature, and its significant applications, particularly as a potent enzyme inhibitor in drug development.

Nomenclature and Chemical Identity

The systematic identification of a chemical compound is critical for regulatory compliance, patent filing, and scientific communication. The compound is commonly known as 3-(phthalimido)benzoic acid, but its formal IUPAC name is 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.[1] Key identifiers are summarized below.

Table 1: Chemical Identity of 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

| Identifier | Value | Source |

| IUPAC Name | 3-(1,3-dioxoisoindolin-2-yl)benzoic acid | [1] |

| Common Name | 3-(Phthalimido)benzoic acid | N/A |

| CAS Number | 40101-51-7 | [1][2] |

| Molecular Formula | C₁₅H₉NO₄ | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | [1] |

| PubChem CID | 827002 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. As a molecule with both a large, nonpolar ring system and a polar carboxylic acid group, its solubility is pH-dependent. It is sparingly soluble in water but shows good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3][4]

Table 2: Physicochemical Properties of 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

| Property | Value | Notes |

| Physical State | White to off-white solid/powder | Expected based on related compounds.[5] |

| Melting Point | >300 °C (Predicted) | High melting point is expected due to the rigid, planar structure and potential for strong intermolecular hydrogen bonding. |

| pKa | ~4.0 (Predicted) | The carboxylic acid pKa is predicted to be slightly lower than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the phthalimido group.[4] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Methanol, Ethanol | Typical for aromatic carboxylic acids.[3][4] |

| XLogP3 | 2.5 | A measure of lipophilicity, indicating moderate permeability across biological membranes. |

Synthesis and Purification

The most direct and widely employed synthesis of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid is the condensation reaction between 3-aminobenzoic acid and phthalic anhydride.[6] This method is efficient and proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration at elevated temperatures to yield the stable five-membered imide ring. Glacial acetic acid is often used as a solvent as it facilitates the reaction and the removal of water.[7]

Experimental Protocol

Reagents and Materials:

-

3-Aminobenzoic acid (1.0 eq)

-

Phthalic anhydride (1.05 eq)[8]

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-aminobenzoic acid (e.g., 13.7 g, 0.1 mol) and phthalic anhydride (e.g., 15.5 g, 0.105 mol).

-

Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the flask. The use of a slight excess of phthalic anhydride ensures the complete consumption of the starting amine.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle with stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Further cooling in an ice bath can maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove acetic acid and any unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Purification: For high-purity material required for biological assays, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to form crystals, and collect the purified product by filtration.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Spectroscopic Characterization

Structural verification is paramount. The following spectroscopic data are characteristic of the title compound and are used to confirm its identity and purity.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| FT-IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer. |

| C=O stretch (Imide, Asymmetric) | ~1775 cm⁻¹ | The asymmetric stretching mode of the five-membered imide ring carbonyls. | |

| C=O stretch (Imide, Symmetric) & C=O (Acid) | ~1710 cm⁻¹ (strong, sharp) | Overlapping symmetric imide and carboxylic acid carbonyl stretches. | |

| C=C stretch (Aromatic) | 1600-1450 cm⁻¹ | Vibrations of the two aromatic rings. | |

| ¹H NMR | -COOH | >12 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| (DMSO-d₆) | Phthalimido -H | ~7.9 ppm (multiplet, 4H) | Protons on the phthalimide aromatic ring. |

| Benzoic Acid -H | 7.6-8.4 ppm (multiplets, 4H) | The four protons on the 1,3-disubstituted benzoic acid ring, with complex splitting. | |

| ¹³C NMR | Imide C=O | ~167 ppm | Carbonyl carbons of the imide group.[9] |

| (DMSO-d₆) | Acid C=O | ~166 ppm | Carbonyl carbon of the carboxylic acid group.[10] |

| Aromatic -C- | 123-135 ppm | Multiple signals corresponding to the non-equivalent carbons of the two aromatic rings.[10][11][12] |

Applications in Medicinal Chemistry and Drug Development

The phthalimide-benzoic acid scaffold is of significant interest to drug development professionals. Phthalimide derivatives themselves are known to possess a wide array of biological activities. The true value of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid lies in its role as a key pharmacophore for enzyme inhibition.

Aldose Reductase Inhibition

Recent research has identified phthalimide-benzoic acid hybrids as highly potent and competitive inhibitors of aldose reductase (ALR2).[13][14] ALR2 is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[15] Under hyperglycemic conditions, such as in diabetes mellitus, the overactivation of this pathway leads to sorbitol accumulation, inducing osmotic stress and oxidative damage in tissues.[16] This process is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[16]

Compounds based on the 3-(phthalimido)benzoic acid core have demonstrated high inhibitory potency (with Kᵢ values in the nanomolar range) against human ALR2.[13][17] In silico molecular docking studies suggest that these inhibitors bind effectively within the ALR2 active site.[13] The benzoic acid moiety typically forms crucial hydrogen bonds with key residues like Tyr48 and His110 in the enzyme's anion-binding region, while the phthalimide group engages in complementary hydrophobic interactions.[13]

Caption: Inhibition of the polyol pathway by an ALR2 inhibitor.

The favorable preliminary safety margins and drug-like properties of these hybrids make them promising lead candidates for the development of novel therapeutics to manage diabetic complications.[13]

Conclusion

3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a synthetically accessible and highly versatile molecule. Its robust synthesis, well-defined spectroscopic properties, and, most importantly, its proven utility as a core scaffold for potent aldose reductase inhibitors, underscore its importance for researchers in medicinal chemistry and drug discovery. The continued exploration and functionalization of this scaffold hold significant promise for generating next-generation therapeutics targeting hyperglycemia-driven pathologies.

References

-

Rifati-Nixha, A., Hoti, D., et al. (2025). Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

-

Hoti, D., et al. (2025). Phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. ResearchGate. Request PDF available at: [Link]

-

PubChem. (n.d.). 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from: [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from: [Link]

-

Rifati-Nixha, A., Hoti, D., et al. (2025). N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling. Bioorganic Chemistry. Available at: [Link]

-

AHH Chemical Co., Ltd. (n.d.). 3-((1,3-DIOXOISOINDOLIN-2-YL)METHYL)BENZOIC ACID, 95%. Retrieved from: [Link]

-

PrepChem.com. (n.d.). Synthesis of phthalic anhydride. Retrieved from: [Link]

-

PubChem. (n.d.). Phthalic Acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Saoud, S. A. (2018). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. Retrieved from: [Link]

-

Brown, W. P. (2025). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from: [Link]

-

RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from: [Link]

-

ACS Publications. (n.d.). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases. Journal of Medicinal Chemistry. Retrieved from: [Link]

-

Brown, W. P. (n.d.). Physical chemical properties benzoic acid. Doc Brown's Chemistry. Retrieved from: [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from: [Link]

-

Frontiers. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy. Retrieved from: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from: [Link]

-

Quora. (2021). What is the mechanism of preparation of benzoin acid by phthalic anhydride? Retrieved from: [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from: [Link]

-

PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

CAS Common Chemistry. (n.d.). Benzoic acid. Retrieved from: [Link]

-

PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID | 40101-51-7 [amp.chemicalbook.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. scispace.com [scispace.com]

- 13. Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromophenyl-Containing Cyclohexenone Scaffolds: A Case Study on the Elusive 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one (CAS 40101-51-7)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Knowns and Unknowns

In the vast expanse of chemical space, while many compounds are well-characterized, others remain enigmatic. The subject of this guide, 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one (CAS 40101-51-7), falls into the latter category. Despite a comprehensive search of the scientific literature, specific data regarding its physicochemical properties, synthesis, and biological activity remains largely unpublished. However, the structural motifs present in this molecule—the bromophenyl group and the cyclohexenone core—are prevalent in a multitude of biologically active compounds.

This guide, therefore, adopts a dual approach. It will first transparently address the current knowledge gap concerning CAS 40101-51-7. Subsequently, it will leverage established principles and data from structurally related compounds to provide a robust, albeit predictive, technical overview. The aim is to equip researchers with a foundational understanding of the potential characteristics and applications of this and similar chemical scaffolds, thereby guiding future research and discovery.

Part 1: The Known Identity of CAS 40101-51-7

The compound is identified by the Chemical Abstracts Service (CAS) number 40101-51-7 and the IUPAC name 2-(4-bromophenyl)cyclohexan-1-one.[1] Its fundamental structure consists of a cyclohexanone ring substituted at the second position with a 4-bromophenyl group.

Table 1: Core Identification of CAS 40101-51-7

| Identifier | Value |

| CAS Number | 40101-51-7 |

| IUPAC Name | 2-(4-bromophenyl)cyclohexan-1-one |

| Molecular Formula | C₁₂H₁₃BrO |

| Synonyms | 2-(4-Bromophenyl)cyclohexanone |

Data sourced from PubChem.[1]

Part 2: Physicochemical Properties - An Inferential Analysis

While specific data for 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one is lacking, we can infer its likely physicochemical properties based on its constituent parts. The presence of a bromophenyl group attached to a cyclohexenone core suggests a compound with moderate to low aqueous solubility and a preference for organic solvents.

Table 2: Predicted Physicochemical Properties of 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~269.14 g/mol | Based on the molecular formula C₁₂H₁₃BrO. |

| Appearance | Likely a solid at room temperature | Similar aromatic ketones are typically crystalline solids.[2] |

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The hydrophobic nature of the bromophenyl and cyclohexenone rings would dominate. |

| Lipophilicity (LogP) | Predicted to be moderately high | The combination of aromatic and aliphatic hydrocarbon structures with a polar ketone group suggests lipophilic character.[3] |

Part 3: Synthesis and Reactivity - A Generalized Perspective

The synthesis of 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one is not explicitly described in the available literature. However, general synthetic strategies for related cyclohexenone and chalcone derivatives can provide a logical framework for its potential preparation.

Potential Synthetic Workflow

A plausible synthetic route could involve a Michael addition reaction, a common method for forming carbon-carbon bonds.

Caption: A potential synthetic pathway for 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one.

Experimental Protocol: A Hypothetical Michael Addition Approach

This protocol is a generalized representation and would require optimization for the specific synthesis of CAS 40101-51-7.

Objective: To synthesize a 4,4-diaryl-cyclohex-2-en-1-one derivative via a Michael addition followed by intramolecular cyclization.

Materials:

-

An appropriate α,β-unsaturated ketone (chalcone precursor).

-

A suitable phenyl-containing nucleophile.

-

A base catalyst (e.g., sodium hydroxide, potassium tert-butoxide).

-

An appropriate solvent (e.g., ethanol, THF).

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the phenyl-containing nucleophile to the reaction mixture.

-

Initiation of Reaction: Slowly add the base catalyst to the mixture while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

-

Cyclization: Upon consumption of the starting materials, the reaction mixture may be heated to facilitate the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent. The crude product can then be purified using column chromatography or recrystallization.[6]

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Base Catalyst: Deprotonates the nucleophile, activating it for the Michael addition. The choice of base can influence the reaction rate and yield.

-

TLC Monitoring: Allows for real-time tracking of the reaction, preventing over-running or premature quenching.[4]

Part 4: Potential Biological Activity and Applications in Drug Discovery

The true value of a chemical scaffold in drug discovery lies in its biological activity. While no specific bioactivity data exists for 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one, the bromophenyl motif is a well-established pharmacophore in medicinal chemistry.

The Role of the Bromophenyl Group

The inclusion of a bromine atom on a phenyl ring can significantly influence a molecule's pharmacological profile:

-

Increased Lipophilicity: Bromine can enhance the molecule's ability to cross cell membranes.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Extrapolated Biological Potential

Based on studies of other bromophenyl-containing heterocyclic compounds, 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one could be investigated for a range of therapeutic applications:

-

Enzyme Inhibition: Many bromophenyl derivatives have shown potent inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[7] The pyridin-2(1H)-one scaffold, which is structurally related, is a known platform for developing enzyme inhibitors.[8]

-

Anticancer Activity: Chalcones and their derivatives, which share the α,β-unsaturated ketone system with cyclohexenones, have been investigated for their antiproliferative effects.[9]

-

Antimicrobial Properties: Thiazole and triazole derivatives containing a bromophenyl group have demonstrated antimicrobial and antifungal activities.[4][10]

Caption: Logical relationships between the scaffold's features and potential applications.

Part 5: Future Directions and Conclusion

The absence of specific data for 4-(4-bromophenyl)-4-phenylcyclohex-2-en-1-one presents a clear opportunity for novel research. The synthesis and characterization of this compound would be the first step in exploring its chemical and biological properties. Subsequent screening in various biological assays, guided by the activities of related compounds, could unveil its therapeutic potential.

References

- Vertex AI Search. (n.d.). CAS#:143205-48-5.

- TSI Journals. (n.d.). synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXxFg1B8DAlyD-WyzITp5Xm-9cbXgB-thJepqmyWereejmrfAvz8C7Mkqc25hBesi0eIxo-zSMX3U7lS86odLj-8lDOwTwJ38iGBgE8EeUOMuzacoD0b0rd3xwoPN2XHFvyC7aJYW36bXpItMGf9btKRn7vrwOy-KJl5RKzhpyD6jv1WmRdjHEJvEoIBCRyAGw04XcOJPBDcXAWiR8_HvwN0-kzQwQFwBrwBSgWs0BbVlWRs6Yiv1DRxN3VJeYgN6ptwNSkd12mjdtnG_Jepo=

- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.

- ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.

- NIH. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one.

- NIH. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC.

- PubMed. (n.d.). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.

- PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cell Dev Biol Anim, 57(1), 17-20.

- PubMed. (n.d.). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- NIH. (n.d.). 3-(4-Bromophenyl)cyclopent-2-en-1-one. PMC.

- NIH. (n.d.). (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one. PMC.

- Smolecule. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

- Benchchem. (n.d.). The Strategic Advantage of 1-(4-bromophenyl)pyridin-2(1H)-one in Medicinal Chemistry: A Comparative Guide.

- LookChem. (n.d.). Cas 99-05-8,3-Aminobenzoic acid.

- Biointerface Research in Applied Chemistry. (2022). Novel Oxygen Fused Bicyclic Derivatives and Antioxidant Labelling: Bioactive Chalcone Based Green Synthesis.

- PubMed. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease.

- NIH. (n.d.). (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone.

- SciSpace. (n.d.). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one.

- PubChem. (n.d.). 2-(4-Bromo-phenyl)-cyclohexanone | C12H13BrO | CID 71474975.

- Chemdiv. (n.d.). Compound 4-[(4-bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione.

- Chemsrc. (n.d.). 3-(1,3-Benzoxazol-2-yl)benzoic acid | CAS#:20000-56-0.

Sources

- 1. 2-(4-Bromo-phenyl)-cyclohexanone | C12H13BrO | CID 71474975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of N-phthaloyl-3-aminobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Protection in Complex Synthesis

In the landscape of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. 3-Aminobenzoic acid is a valuable bifunctional building block, possessing both a nucleophilic amino group and a carboxylic acid. However, the reactivity of the amino group often interferes with desired reactions at the carboxylic acid terminus. The synthesis of N-phthaloyl-3-aminobenzoic acid addresses this challenge directly. By converting the primary amine into a robust phthalimide, we effectively "protect" it, rendering it inert to a wide range of reaction conditions. This allows for subsequent chemical transformations to be carried out exclusively at the carboxylic acid group. The phthaloyl group can be removed later if necessary, making this a cornerstone technique in multi-step synthetic pathways.

The Chemistry: Mechanism of Phthaloylation

The formation of N-phthaloyl-3-aminobenzoic acid is a classic condensation reaction between 3-aminobenzoic acid and phthalic anhydride. The process unfolds in two key stages:

-

Nucleophilic Acyl Substitution: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid performing a nucleophilic attack on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack opens the anhydride ring to form a phthalamic acid intermediate. This intermediate possesses both a carboxylic acid group and an amide linkage.

-

Intramolecular Cyclization & Dehydration: With the application of heat, the newly formed amide and the adjacent carboxylic acid group undergo an intramolecular condensation. A molecule of water is eliminated, leading to the formation of a highly stable, five-membered phthalimide ring. This dehydration step is often the rate-limiting part of the process and is crucial for driving the reaction to completion.

The overall transformation is a robust and high-yielding method for amine protection.

Reaction Mechanism: N-Phthaloylation ```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

}

Caption: Workflow for the synthesis of N-phthaloyl-3-aminobenzoic acid.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized N-phthaloyl-3-aminobenzoic acid.

-

Appearance: A white to off-white crystalline solid.

-

Melting Point (MP): The literature value for 3-aminobenzoic acid is 178-180°C. [1]The synthesized product should exhibit a sharp melting point at a different, higher temperature, indicating the formation of the new compound and its purity.

-

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the functional group transformation.

-

Disappearance of N-H stretches: The characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) in the starting material will be absent in the product spectrum.

-

Appearance of Imide Carbonyls: Strong absorption bands characteristic of the phthalimide group will appear, typically around 1770 cm⁻¹ (asymmetric stretch) and 1710 cm⁻¹ (symmetric stretch).

-

Carboxylic Acid Group: A broad O-H stretch will be visible from 2500-3300 cm⁻¹, and a C=O stretch around 1700 cm⁻¹. [2]* ¹H NMR Spectroscopy: Proton NMR confirms the successful coupling of the two aromatic rings.

-

Aromatic Protons: Complex multiplets will be observed in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on both the phthaloyl group and the 3-aminobenzoic acid backbone.

-

Absence of Amine Protons: The signal for the -NH₂ protons from the starting material will be absent. [3] * Carboxylic Acid Proton: A broad singlet, often far downfield (δ > 10 ppm), will be present for the -COOH proton, though it may be exchanged with deuterium in solvents like DMSO-d₆.

-

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is non-negotiable.

-

Phthalic Anhydride: Is an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

General Precautions: Perform all operations within a certified chemical fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(1), 1-22. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

-

SciSpace. (1953). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature, 172, 862. Retrieved from [Link]

-

Journal of American Science. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-1043. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). 3-Aminobenzoic acid, 250 g, CAS No. 99-05-8. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 249-266. Retrieved from [Link]

-

Goa University Shodhganga. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

Sources

Physical and chemical properties of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

An In-Depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid for Advanced Research

Executive Summary

This document provides a comprehensive technical overview of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid (CAS No. 40101-51-7), a molecule of significant interest in medicinal chemistry and materials science. As a bifunctional compound featuring both a carboxylic acid and a phthalimide moiety, it serves as a versatile building block for the synthesis of more complex chemical entities. This guide details its chemical identity, core physicochemical properties, spectroscopic signature, synthesis, and key reactivity, contextualized for researchers, scientists, and professionals in drug development. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Bivalent Potential

The landscape of modern drug discovery is increasingly reliant on "building block" molecules—scaffolds that can be predictably and efficiently elaborated into diverse libraries of potential therapeutic agents. 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid fits this paradigm perfectly. Its structure is a deliberate marriage of two pharmacologically significant motifs:

-

The Phthalimide Group: This isoindole-1,3-dione structure is a well-established pharmacophore found in a range of therapeutic agents, including the notorious thalidomide and its safer, potent anticancer and immunomodulatory analogues like lenalidomide and pomalidomide.[1] The phthalimide group often serves as a protected amine synthon, enabling controlled synthetic transformations.[2]

-

The Benzoic Acid Group: As the simplest aromatic carboxylic acid, this moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation and esterification, which are fundamental reactions in drug synthesis.[3] Its pKa ensures a degree of aqueous solubility and provides a key interaction point for biological targets.[4]

The strategic placement of these two groups on a single phenyl ring creates a molecule that is not merely a sum of its parts. It is a scaffold primed for fragment-based drug discovery, linker chemistry for antibody-drug conjugates (ADCs), and the development of novel heterocyclic compounds.[5][6] This guide will dissect the fundamental properties that underpin its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

-

IUPAC Name: 3-(1,3-dioxoisoindol-2-yl)benzoic acid[7]

-

Molecular Formula: C₁₅H₉NO₄[7]

-

Molecular Weight: 267.24 g/mol [7]

-

Canonical SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O[7]

-

InChI Key: FGYKYCMETOWTHT-UHFFFAOYSA-N[7]

The molecule's structure consists of a benzoic acid core where the phthalimide group is attached at the meta (3-position) of the phenyl ring. This spatial arrangement is critical as it influences the electronic effects of the substituents on each other and dictates the steric accessibility of the reactive carboxylic acid group.

Caption: Structure of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Physicochemical Properties: A Quantitative Profile

The behavior of a molecule in both laboratory and biological systems is dictated by its physical and chemical properties. These values are crucial for designing experimental conditions, predicting bioavailability, and understanding potential interactions.

| Property | Value | Source | Significance in Drug Development |

| Melting Point | 283-284 °C | [8] | High melting point indicates a stable, crystalline solid, which is favorable for purification, handling, and formulation. |

| Boiling Point | 526.7 ± 52.0 °C (Predicted) | [8] | High predicted boiling point reflects strong intermolecular forces and low volatility. |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [8] | Useful for process chemistry calculations and formulation development. |

| Water Solubility | Poorly soluble | [4] | The parent benzoic acid is poorly soluble in water.[4] The larger, hydrophobic phthalimide group further reduces aqueous solubility. Solubility is pH-dependent and increases in basic solutions due to deprotonation of the carboxylic acid. |

| pKa | ~4.2 (Predicted, in H₂O) | [3][4][10] | The pKa of benzoic acid is ~4.2.[3][4][10] This molecule's pKa is expected to be similar, meaning it will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which impacts solubility and target binding. |

| LogP (XLogP3) | 1.9 | [7] | A LogP value under 5 is generally favorable for oral bioavailability (Lipinski's Rule of Five). This value suggests a good balance between hydrophilicity and lipophilicity for membrane permeation. |

| Hydrogen Bond Donors | 1 (the -OH group) | [7] | The single donor group is critical for interactions with biological targets and contributes to its solubility characteristics. |

| Hydrogen Bond Acceptors | 4 (the four oxygen atoms) | [7] | Multiple acceptor sites provide numerous opportunities for hydrogen bonding with protein active sites or formulation excipients. |

Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure. Understanding the expected spectral data is essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. For this molecule, the spectrum is a composite of the features of a carboxylic acid and a phthalimide.[11][12]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300 cm⁻¹ to 2500 cm⁻¹.[11][12] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

-

Aromatic C-H Stretch: Weaker, sharp peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1680 cm⁻¹ is characteristic of the carbonyl in an aromatic carboxylic acid.[12]

-

C=O Stretch (Imide): The phthalimide group will exhibit two distinct C=O stretching bands, typically an asymmetric stretch around 1775 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹. The latter may overlap with the carboxylic acid C=O peak.

-

C-O Stretch (Carboxylic Acid): A medium-to-strong peak is expected in the 1320-1210 cm⁻¹ region.[12]

-

Fingerprint Region: Complex patterns below 1500 cm⁻¹ will correspond to various C-C and C-N vibrations and aromatic ring bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework. While specific experimental data is proprietary to vendors, the expected chemical shifts can be predicted.[9]

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: A complex multiplet pattern between 7.5 and 8.5 ppm, integrating to 8 protons. The protons on the phthalimide ring and the benzoic acid ring will have distinct, albeit overlapping, signals.

-

-

¹³C NMR:

-

Carbonyl Carbons: Three signals are expected in the highly deshielded region (165-180 ppm) corresponding to the two equivalent imide carbonyls and the single carboxylic acid carbonyl.

-

Aromatic Carbons: Multiple signals between 120-140 ppm will correspond to the 12 unique aromatic carbons in the structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, which is crucial for structural confirmation.

-

Molecular Ion Peak (M⁺): In Electron Ionization (EI), a peak at m/z 267 would be expected.

-

High-Resolution MS (HRMS): The exact mass should be confirmed at 267.0532 (for [M]⁺) or 268.0604 (for [M+H]⁺ in ESI).[7]

-

Key Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z 250), the entire carboxyl group (-COOH, m/z 222), and subsequent fragmentation of the phthalimide ring structure.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathway

The most direct and industrially scalable synthesis involves the condensation reaction between 3-aminobenzoic acid and phthalic anhydride. This is a robust and high-yielding reaction, often performed at elevated temperatures, sometimes in a high-boiling solvent like acetic acid or DMF, or even neat.[5]

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is centered on its carboxylic acid group. Standard transformations include:[3]

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters.

-

Amide Bond Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like DCC/EDC) followed by reaction with an amine produces amides. This is a cornerstone of medicinal chemistry.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

The phthalimide group is generally stable but can be cleaved under harsh conditions (e.g., hydrazinolysis with hydrazine hydrate) to release the primary amine, a reaction known as the Gabriel synthesis.

Experimental Protocols: A Guide to Characterization

Ensuring the identity and purity of a research compound is paramount. The following outlines a standard workflow for characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is typically effective.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

-

Analysis: Inject 10 µL. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak.

-

Protocol 2: Structural Confirmation by IR Spectroscopy (KBr Pellet Method)

-

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

-

Methodology:

-

Preparation: Gently grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Compare the obtained spectrum with the expected absorption bands outlined in Section 4.1.

-

Caption: Standard workflow for obtaining an FT-IR spectrum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, prudent laboratory practice dictates handling it based on the hazards of its constituent parts, primarily benzoic acid.[13][14][15]

-

Hazard Classification: Assumed to be hazardous. Benzoic acid is known to cause skin irritation (Category 2) and serious eye damage (Category 1).[13] It may also cause damage to organs (lungs) through prolonged or repeated exposure via inhalation.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[13]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

-

Skin: Wash off immediately with soap and plenty of water.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[13]

-